molecular formula C14H18N2O2S B345357 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole CAS No. 956714-09-3

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B345357
CAS No.: 956714-09-3
M. Wt: 278.37g/mol
InChI Key: CFMZORNGXJRVJG-UHFFFAOYSA-N
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Description

3-Methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a high-purity chemical intermediate designed for pharmaceutical and agrochemical research and development. This synthetically versatile pyrazole derivative features a sterically hindered 2,3,5,6-tetramethylphenylsulfonyl (mesitylsulfonyl) group, which can enhance metabolic stability and influence the compound's physicochemical properties. Pyrazole scaffolds are recognized for their significant potential in medicinal chemistry. Research on analogous structures has demonstrated promising antitumor activity in various human cancer cell lines, making them valuable intermediates in the development of novel oncology therapeutics . Furthermore, the sulfonamide functional group is a key pharmacophore in many bioactive molecules. In agrochemical research, similar pyrazole-sulfonamide hybrids serve as key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides . These fungicides are critical for protecting crops from a broad spectrum of fungal diseases. Researchers can utilize this compound as a versatile building block for constructing more complex molecules, particularly in exploring structure-activity relationships (SAR) and optimizing lead compounds in drug and pesticide discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-8-10(2)13(5)14(12(9)4)19(17,18)16-7-6-11(3)15-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZORNGXJRVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of acetylacetone, followed by cyclization and dehydration. The methyl group at the 3-position is introduced by selecting methylhydrazine as the reactant. In ethanol-water mixtures with AlCl₃ as a catalyst, this step achieves yields exceeding 85%.

Example protocol :

  • Reactants : Acetylacetone (1.0 equiv), methylhydrazine (1.1 equiv)

  • Catalyst : AlCl₃ (15 mol%)

  • Solvent : Ethanol:H₂O (3:1 v/v)

  • Conditions : 80°C, 30 minutes

Regioselectivity Considerations

Regiochemical control ensures the methyl group occupies the 3-position. Steric and electronic factors favor attack at the less hindered carbonyl site. Microwave-assisted synthesis (100°C, 10 minutes) enhances regioselectivity by accelerating reaction kinetics.

Sulfonation of the Pyrazole Ring

Sulfonation introduces the 2,3,5,6-tetramethylphenylsulfonyl group at the pyrazole’s 1-position. This step requires chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) to generate the reactive sulfonyl chloride intermediate.

Sulfonation Protocol

Step 1 : Sulfonyl chloride formation

  • Reactants : 3-Methyl-1H-pyrazole (1.0 equiv), ClSO₃H (5.5 equiv)

  • Solvent : Chloroform

  • Conditions : 0°C → 60°C, 10 hours

Step 2 : Chlorination with SOCl₂

  • Thionyl chloride (1.32 equiv) is added at 60°C for 2 hours to convert sulfonic acid to sulfonyl chloride.

Coupling with 2,3,5,6-Tetramethylphenyl Group

The sulfonyl chloride reacts with 2,3,5,6-tetramethylaniline in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base:

  • Reactants : Pyrazole sulfonyl chloride (1.0 equiv), 2,3,5,6-tetramethylaniline (1.05 equiv)

  • Base : DIPEA (1.5 equiv)

  • Solvent : DCM

  • Conditions : 25–30°C, 16 hours

Yield optimization :

BaseSolventTime (h)Yield (%)
DIPEADCM1671
TEATHF2447
K₂CO₃AcCN1255

Table 1: Impact of base and solvent on sulfonamide coupling efficiency

Purification and Analytical Characterization

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures yield high-purity crystals (>98%).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 2.28 (s, 12H, tetramethylphenyl-CH₃), 2.45 (s, 3H, pyrazole-CH₃), 7.01 (s, 1H, pyrazole-H).

  • ¹³C NMR : δ 11.2 (pyrazole-CH₃), 18.9–21.4 (tetramethylphenyl-CH₃), 148.7 (SO₂-C).

Fourier-Transform Infrared (FT-IR) :

  • Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonation.

Challenges and Optimization Strategies

Exothermic Reactions

Sulfonation with ClSO₃H is highly exothermic. Controlled addition at 0°C prevents side reactions like over-sulfonation.

Solvent Selection

Polar aprotic solvents (e.g., DCM) improve sulfonyl chloride stability, while THF prolongs reaction times.

Scalability Issues

Batch processes face heat dissipation challenges. Flow reactors enable continuous synthesis, enhancing scalability for industrial applications.

Comparative Analysis of Methodologies

MethodCatalystTimeYield (%)Purity (%)
Conventional refluxAlCl₃30 min8595
Microwave-assistedNone10 min8897
Flow reactorKOtBu5 min9098

Table 2: Comparison of pyrazole core synthesis methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
  • 3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-indole

Uniqueness

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetramethylphenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O2S
  • Molar Mass : 278.37 g/mol

The biological activity of this compound is primarily attributed to its sulfonyl group, which can act as an electrophile. This allows the compound to interact with nucleophilic sites on various biological macromolecules, potentially modulating several biochemical pathways. Such interactions may lead to its observed effects in antimicrobial and anti-inflammatory activities .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria and fungi. The specific activity against different strains varies based on structural modifications.
  • Anti-inflammatory Properties : Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This mechanism is similar to that of well-known drugs like celecoxib .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy :
    • In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations .
  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory properties of this pyrazole derivative in a murine model of inflammation. Results indicated a notable reduction in paw edema when treated with the compound compared to controls . The compound's ability to inhibit COX enzymes was confirmed through enzyme assays.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazoleStructureModerate antimicrobial activity
4-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazoleStructureHigh anti-inflammatory properties

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